Multifactorial Suppression of Mast Cell Activation: Quantified Inhibition of Degranulation and Cytokine Production
Selinidin demonstrates a unique ability to inhibit multiple distinct readouts of mast cell activation in a concentration-dependent manner. In bone marrow-derived mast cells (BMMCs) stimulated via FcεRI cross-linking, Selinidin (50 µM) reduced the release of the degranulation marker β-hexosaminidase by approximately 40%, and suppressed the production of the cytokine TNF-α to nearly baseline levels [1]. Critically, this multi-factorial inhibition occurred without affecting the initial binding of IgE to the FcεRI receptor, a key differentiating factor from other inhibitors [1].
| Evidence Dimension | Inhibition of β-hexosaminidase release (mast cell degranulation) |
|---|---|
| Target Compound Data | Approx. 40% inhibition at 50 µM |
| Comparator Or Baseline | Vehicle control (DMSO) set to 0% inhibition |
| Quantified Difference | A difference of approximately 40 percentage points in the inhibition of degranulation. |
| Conditions | Mouse bone marrow-derived mast cells (BMMCs) stimulated with IgE and antigen (DNP-HSA) for 30 min, measured by β-hexosaminidase release. |
Why This Matters
This data provides a specific, quantifiable benchmark for the compound's efficacy in a key pathway of allergic response, allowing researchers to confidently select it for mechanistic studies of mast cell degranulation.
- [1] Kishiro S, et al. Selinidin suppresses IgE-mediated mast cell activation by inhibiting multiple steps of Fc epsilonRI signaling. Biol Pharm Bull. 2008 Mar;31(3):442-8. (See Figure 1A and Figure 1C). View Source
